3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

Description

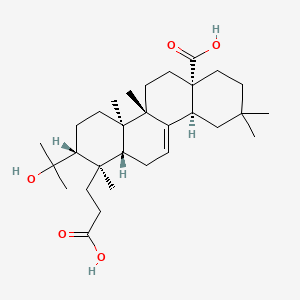

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4aR,4bS,6aS,10aS,12aR)-1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)14-16-30(24(33)34)17-15-28(6)19(20(30)18-25)8-9-22-27(5,12-11-23(31)32)21(26(3,4)35)10-13-29(22,28)7/h8,20-22,35H,9-18H2,1-7H3,(H,31,32)(H,33,34)/t20-,21-,22+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMBVLYBFSJKDN-FUAOEXFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@]([C@H]1CC=C3[C@]2(CC[C@@]4([C@H]3CC(CC4)(C)C)C(=O)O)C)(C)CCC(=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Origins and Therapeutic Potential of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Technical Guide

For Immediate Release

Shanghai, China – December 26, 2025 – This technical guide provides a comprehensive overview of the natural sourcing, isolation, and potential biological activities of the triterpenoid compound 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

This compound is a naturally occurring A-seco-oleanane type triterpenoid. Its primary identified natural source is the roots of the plant Ligularia intermedia, a member of the Asteraceae family.[1][2][3] Structural elucidation of this compound has been accomplished through spectroscopic methods and chemical transformations.[2] While specific biological activities of this exact compound are not extensively documented in publicly available literature, the broader class of seco-oleanane and oleanane triterpenoids has demonstrated promising cytotoxic and immunomodulatory properties, suggesting potential avenues for therapeutic research.

Natural Source and Isolation

The principal natural source of this compound is the roots of Ligularia intermedia.[1][2][3] This plant is a perennial herb found in various regions of Asia.

General Isolation Protocol

Caption: A generalized workflow for the isolation of triterpenoids from plant material.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₅ | [4] |

| Molecular Weight | 488.7 g/mol | [4] |

| Class | Triterpenoid | [1] |

| Sub-class | seco-Oleanane | N/A |

Spectroscopic Data for Structural Elucidation

The structure of this compound was elucidated using spectroscopic methods.[2] While the complete raw spectral data is not available in the public domain, this section outlines the expected spectroscopic characteristics based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not explicitly published. However, based on the known structure, the following characteristic signals would be anticipated:

-

¹H NMR: Signals corresponding to multiple methyl groups (singlets), methylene and methine protons in the aliphatic region, a proton on a carbon bearing a hydroxyl group, and an olefinic proton in the downfield region.

-

¹³C NMR: Resonances for approximately 30 carbon atoms, including several methyl carbons, numerous sp³-hybridized methylene and methine carbons, a carbon attached to a hydroxyl group, two carboxyl carbons, and two sp²-hybridized carbons of the double bond.

Mass Spectrometry (MS)

High-resolution mass spectrometry would be used to confirm the elemental composition (C₃₀H₄₈O₅). The fragmentation pattern in the mass spectrum would be characteristic of the seco-oleanane skeleton. A key fragmentation pathway for oleanane-type triterpenoids involves a retro-Diels-Alder reaction in the C-ring.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, extensive research on related seco-oleanane and oleanane triterpenoids provides strong indications of its potential therapeutic properties, particularly in the realm of oncology.

Cytotoxic and Apoptosis-Inducing Effects

Numerous studies have demonstrated the cytotoxic and apoptosis-inducing activities of seco-oleanane and oleanane triterpenoids against various cancer cell lines.[5][6] For instance, some synthetic oleanane triterpenoids are known to inhibit proliferation and induce apoptosis in a wide variety of human and rodent cancer cells, with effective concentrations for suppressing cell growth in vitro being approximately 0.1 to 1 µM.[7] These compounds often trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

The following diagram illustrates a potential mechanism of action for apoptosis induction by seco-oleanane triterpenoids.

Caption: A simplified diagram of potential apoptosis induction pathways by seco-oleanane triterpenoids.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Development and publication of a detailed, optimized protocol for its isolation from Ligularia intermedia.

-

Comprehensive spectroscopic analysis (1D and 2D NMR, HR-MS/MS) to create a public repository of its spectral data for unambiguous identification.

-

In-depth evaluation of its cytotoxic activity against a panel of human cancer cell lines to determine its IC₅₀ values.

-

Mechanistic studies to identify the specific signaling pathways modulated by this compound, including its effects on key proteins involved in apoptosis, cell cycle regulation, and inflammation.

Conclusion

This compound, a natural product from the roots of Ligularia intermedia, represents a promising lead compound for further investigation in the field of drug discovery. Its structural relationship to other biologically active seco-oleanane triterpenoids suggests a potential for therapeutic applications, particularly in oncology. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A-seco-oleane-type triterpene acids from Ligularia intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. PubChemLite - 3,4-seco-olean-12-ene-3,28-dioic acid (C30H48O4) [pubchemlite.lcsb.uni.lu]

- 5. Cytotoxicity of Triterpene Seco-Acids from Betula pubescens Buds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Oleanane-Type Triterpene Glycosides from the Saponaria officinalis L. Seeds and Apoptosis-Inducing Activity via Mitochondria | MDPI [mdpi.com]

- 7. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring A-seco-oleanolic triterpenoid. First isolated from the roots of the medicinal plant Ligularia intermedia, its structure was elucidated through comprehensive spectroscopic analysis and chemical transformations.[1] This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and the methodologies for its isolation and characterization. While direct biological activity data for this specific compound is limited in publicly available literature, this guide also explores the known pharmacological activities of related oleanolic acid derivatives to provide a context for potential future research and drug discovery efforts.

Chemical Structure and Properties

This compound is a pentacyclic triterpenoid belonging to the oleanane family, characterized by a cleaved A-ring, a structural feature indicated by the "seco" nomenclature.

Chemical Structure

The chemical structure of this compound is presented below. The numbering of the carbon atoms follows the standard convention for oleanane-type triterpenoids.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 182249-69-0 | [1] |

| Molecular Formula | C₃₀H₄₈O₅ | [1] |

| Molecular Weight | 488.70 g/mol | [1] |

| Appearance | Not specified in available literature | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |

| Natural Source | Roots of Ligularia intermedia | [1] |

Experimental Protocols

The following sections detail the experimental procedures for the isolation and structural elucidation of this compound, based on the initial report of its discovery.

Isolation from Ligularia intermedia

The compound was first isolated from the roots of Ligularia intermedia. A generalized workflow for the isolation of triterpenoids from plant material is depicted below. The specific details of the solvents and chromatographic conditions used for this particular compound would be found in the primary literature.

Caption: Generalized workflow for the isolation of triterpenoids.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

| Spectroscopic Method | Expected Observations |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for hydroxyl (-OH) and carboxyl (-COOH) functional groups. |

| ¹H Nuclear Magnetic Resonance (NMR) | Reveals the number and types of protons, their chemical environments, and coupling patterns, which helps to piece together the carbon skeleton. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Indicates the number of carbon atoms and their chemical shifts, distinguishing between sp³, sp², and carbonyl carbons. |

| 2D NMR (COSY, HMQC, HMBC) | Establishes correlations between protons and carbons, allowing for the complete assignment of the molecular structure. |

Biological Activity

As of the last literature review, no specific biological activity or pharmacological studies have been published for this compound. However, the parent compound, oleanolic acid, and its many derivatives are known to possess a wide range of biological activities.

Potential Pharmacological Relevance of the Oleanane Skeleton

Oleanolic acid and its synthetic derivatives have demonstrated significant therapeutic potential in various disease models. These activities include:

-

Anti-inflammatory effects: Inhibition of pro-inflammatory cytokines and enzymes.[2]

-

Anticancer properties: Cytotoxicity against various cancer cell lines.

-

Hepatoprotective effects: Protection against liver damage.[3]

-

Antiviral activity: Inhibition of viral replication.[3]

-

Neuroprotective effects: Protection of neuronal cells from damage.[2]

The structural modifications present in this compound, particularly the opened A-ring, may influence its biological activity compared to other oleanane-type triterpenoids. Further research is warranted to explore the pharmacological potential of this unique natural product.

Cytotoxicity of Ligularia Species

Phytochemical investigations of various Ligularia species have led to the isolation of compounds with cytotoxic activities against different cancer cell lines.[4][5] While these studies did not specifically test this compound, they suggest that compounds from this genus are a promising source for the discovery of new anticancer agents.

Future Directions

The unique A-seco-oleanolic acid structure of this compound makes it an interesting candidate for further investigation. Future research should focus on:

-

Total Synthesis: Developing a synthetic route to enable the production of larger quantities for extensive biological screening.

-

Pharmacological Screening: Evaluating its activity in a broad range of assays, including anticancer, anti-inflammatory, and antiviral models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to understand how modifications to the core structure affect its biological activity.

The diagram below illustrates a potential logical workflow for future research on this compound.

Caption: A logical workflow for future drug discovery research.

Conclusion

This compound represents an intriguing natural product with a unique chemical architecture. While its biological properties remain to be elucidated, the known activities of related oleanolic acid derivatives suggest that it may possess valuable pharmacological effects. This guide provides a comprehensive summary of the current knowledge on this compound and highlights the potential avenues for future research that could unlock its therapeutic potential.

References

- 1. This compound | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical investigation and cytotoxic evaluation of the components of the medicinal plant Ligularia atroviolacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic sesquiterpenoids from Ligularia pleurocaulis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring A-seco-oleanane-type triterpenoid.[1][2] First isolated from the roots of Ligularia intermedia, its structure was elucidated through spectroscopic methods and chemical transformations.[1][2][3] This document provides a comprehensive overview of its known physical properties, outlines general experimental protocols for their determination, and presents a hypothetical signaling pathway based on the activities of structurally related compounds.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in a research setting.

| Property | Value | Source |

| CAS Number | 182249-69-0 | [3] |

| Molecular Formula | C₃₀H₄₈O₅ | [4] |

| Molecular Weight | 488.70 g/mol | [4] |

| Melting Point | >250 °C | |

| Appearance | Not specified in literature | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

Spectroscopic Data

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of triterpenoid acids like this compound.

Determination of Melting Point

The melting point of a compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Protocol:

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement:

-

A preliminary rapid heating is performed to determine an approximate melting range.

-

A second, slower measurement is conducted with a heating rate of 1-2 °C per minute, starting from approximately 20 °C below the estimated melting point.

-

The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

-

Determination of Solubility

Solubility is a crucial parameter for any compound intended for biological testing or formulation.

Protocol (Qualitative):

-

Solvent Selection: A range of solvents of varying polarities are chosen (e.g., water, ethanol, DMSO, dichloromethane).

-

Procedure:

-

Approximately 1-5 mg of the compound is placed in a small test tube.

-

The solvent is added dropwise with agitation (e.g., vortexing) until the solid dissolves or a predetermined volume (e.g., 1 mL) is reached.

-

Observations of "soluble," "sparingly soluble," or "insoluble" are recorded.

-

Protocol (Quantitative - Shake-Flask Method):

-

Equilibrium: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Hypothetical Biological Activity and Signaling Pathway

While no specific biological activities have been reported for this compound, its parent compound, oleanolic acid, and other oleanane triterpenoids are known to exhibit a wide range of pharmacological effects, including anti-inflammatory and anti-cancer activities.[5][6][7] A common mechanism for these effects is the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][7]

Based on this, a hypothetical signaling pathway for this compound is proposed below. It is postulated that the compound may inhibit the activation of NF-κB and p38 MAPK, leading to a downstream reduction in the expression of pro-inflammatory mediators.

Caption: Hypothetical inhibition of NF-κB and p38 MAPK pathways.

This proposed mechanism provides a rationale for investigating the anti-inflammatory potential of this compound.

Conclusion

This compound is a seco-triterpenoid with defined physicochemical properties. While detailed spectroscopic and biological data remain to be fully elucidated in publicly accessible literature, the information provided in this guide serves as a foundational resource for researchers. The outlined experimental protocols offer a starting point for further characterization, and the hypothetical signaling pathway suggests a potential avenue for future pharmacological investigation. Further studies are warranted to fully explore the therapeutic potential of this natural product.

References

- 1. A-seco-oleane-type triterpene acids from Ligularia intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. This compound | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. p38 MAPK signaling mediates mitochondrial apoptosis in cancer cells induced by oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a seco-triterpenoid with potential pharmacological applications. The biosynthesis originates from the well-established oleanane triterpenoid pathway, culminating in a putative enzymatic ring-cleavage of the A-ring. This document details the known enzymatic steps leading to the oleanane precursor, explores the hypothesized A-ring cleavage, and presents relevant quantitative data and experimental protocols to facilitate further research in this area. Diagrams of the biosynthetic pathway and a proposed experimental workflow are provided to visually represent the core concepts.

Introduction

Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. Among these, seco-triterpenoids, characterized by the cleavage of a carbon-carbon bond in one of the rings of the triterpenoid scaffold, represent a unique chemical space with significant therapeutic potential. This compound is a naturally occurring 3,4-seco-oleanane triterpenoid isolated from the roots of Ligularia intermedia. Its unique structure, featuring an opened A-ring, suggests a fascinating biosynthetic origin involving a key ring-cleavage event. Understanding the biosynthesis of this molecule is crucial for its sustainable production through metabolic engineering and for the discovery of novel biocatalysts for synthetic chemistry.

This guide will first outline the established biosynthesis of the oleanane scaffold, the precursor to our target molecule. Subsequently, it will delve into the proposed, yet to be fully elucidated, enzymatic A-ring cleavage. Finally, it will provide a summary of available quantitative data and detailed experimental protocols to aid researchers in the functional characterization of the enzymes involved in this pathway.

The Oleanane Biosynthetic Pathway: The Precursor Backbone

The biosynthesis of this compound commences with the universal precursor of all triterpenoids, (S)-2,3-oxidosqualene. The formation of this precursor and its cyclization to the pentacyclic oleanane scaffold is a well-characterized pathway involving several key enzymes.

From Acetyl-CoA to (S)-2,3-Oxidosqualene

The initial steps of the pathway occur in the cytosol and involve the mevalonate (MVA) pathway to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are subsequently joined in a head-to-head condensation by squalene synthase (SQS) to yield squalene. Squalene is then epoxidized by squalene epoxidase (SQE) to form (S)-2,3-oxidosqualene.

Cyclization to the Oleanane Scaffold

The crucial cyclization of the linear (S)-2,3-oxidosqualene into the pentacyclic oleanane skeleton is catalyzed by β-amyrin synthase (bAS) . This enzyme orchestrates a complex cascade of cyclizations and rearrangements to produce β-amyrin, the foundational structure of the oleanane-type triterpenoids.

Oxidative Modifications to Oleanolic Acid

Following the formation of β-amyrin, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). The C-28 methyl group of β-amyrin is sequentially oxidized to a hydroxymethyl, an aldehyde, and finally a carboxylic acid group, yielding oleanolic acid. This three-step oxidation is often catalyzed by a multifunctional CYP450 from the CYP716A subfamily.

The Putative A-Ring Cleavage: Formation of the 3,4-seco Structure

The defining step in the biosynthesis of this compound is the cleavage of the C3-C4 bond of the A-ring of an oleanane precursor. While the specific enzyme and mechanism for this reaction have not yet been experimentally elucidated, a plausible hypothesis involves a dioxygenase-mediated cleavage.

Proposed Enzymatic Mechanism

Dioxygenases are a class of enzymes known to catalyze the cleavage of cyclic structures in various metabolic pathways, particularly in the degradation of aromatic compounds by microorganisms. In plants, dioxygenases are also involved in a variety of metabolic and signaling processes. It is hypothesized that a non-heme iron-dependent dioxygenase could catalyze the cleavage of the A-ring of an oleanolic acid precursor. The reaction would likely proceed through a diol intermediate, followed by oxidative cleavage of the C-C bond.

Potential Precursor for Ring Cleavage

The exact oleanane precursor that undergoes the A-ring cleavage is currently unknown. It could be oleanolic acid itself, or an earlier intermediate in the pathway such as β-amyrin or erythrodiol. Further research, including feeding studies with labeled precursors in Ligularia intermedia, is required to identify the direct substrate for the ring-cleavage enzyme.

Quantitative Data

Currently, there is a lack of specific quantitative data for the biosynthesis of this compound. However, data from related triterpenoid pathways can provide a useful reference for researchers. The following table summarizes typical kinetic parameters for key enzyme classes involved in oleanane biosynthesis.

| Enzyme Class | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Squalene Synthase | Farnesyl Pyrophosphate | 1 - 10 | 0.1 - 1.0 | 10⁴ - 10⁵ |

| β-Amyrin Synthase | (S)-2,3-Oxidosqualene | 5 - 50 | 0.01 - 0.1 | 10³ - 10⁴ |

| CYP450 (C-28 oxidase) | β-Amyrin | 10 - 100 | 0.05 - 0.5 | 10³ - 10⁴ |

Note: The values presented are approximate and can vary significantly depending on the specific enzyme, source organism, and experimental conditions.

Experimental Protocols

The elucidation of the complete biosynthetic pathway of this compound will require a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed protocols for key experiments.

Identification of Candidate Genes from Ligularia intermedia

-

RNA Sequencing and Transcriptome Assembly:

-

Extract total RNA from the roots of Ligularia intermedia.

-

Perform high-throughput RNA sequencing (RNA-Seq).

-

Assemble the transcriptome de novo to generate a reference sequence database.

-

-

Identification of Candidate Dioxygenase Genes:

-

Perform a BLAST search against the assembled transcriptome using known plant dioxygenase sequences as queries.

-

Identify putative dioxygenase genes and analyze their expression profiles. Genes that are highly expressed in the roots, where the target compound is found, are strong candidates.

-

Heterologous Expression and Functional Characterization of Candidate Enzymes

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequences of candidate dioxygenase genes from Ligularia intermedia cDNA.

-

Clone the amplified genes into a suitable expression vector (e.g., for yeast or Nicotiana benthamiana).

-

-

Heterologous Expression:

-

Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or Agrobacterium tumefaciens for transient expression in N. benthamiana).

-

-

In Vivo and In Vitro Enzyme Assays:

-

For in vivo assays, co-express the candidate dioxygenase with the known enzymes of the oleanolic acid pathway in the heterologous host.

-

For in vitro assays, prepare microsomal fractions from the yeast or plant cells expressing the candidate enzyme.

-

Incubate the enzyme preparation with the putative oleanane precursor (e.g., oleanolic acid) and necessary co-factors (e.g., Fe²⁺, 2-oxoglutarate, ascorbate).

-

-

Product Analysis:

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by LC-MS and GC-MS to identify the formation of this compound or related seco-triterpenoids.

-

Visualizations

Proposed Biosynthetic Pathway

Caption: Proposed biosynthesis of this compound.

Experimental Workflow for Enzyme Discovery

Caption: Workflow for discovery of seco-triterpenoid biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound presents an intriguing example of skeletal diversification in triterpenoid metabolism. While the pathway to its oleanane precursor is well-established, the key enzymatic step of A-ring cleavage remains a significant area for future research. The identification and characterization of the putative dioxygenase responsible for this transformation will not only complete our understanding of this biosynthetic pathway but also provide a novel biocatalytic tool for the synthesis of other seco-triterpenoids. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel this fascinating aspect of plant natural product biosynthesis, ultimately enabling the biotechnological production of this and other valuable seco-triterpenoids for pharmaceutical development.

An In-Depth Technical Guide to 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid (CAS 182249-69-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a natural triterpenoid with the CAS number 182249-69-0. This document consolidates the available chemical and physical data, outlines the experimental protocol for its isolation, and discusses its known biological context. Due to the limited scope of current research on this specific molecule, this guide also explores the biological activities of structurally related compounds to provide a basis for future investigation. All quantitative data is presented in structured tables, and a generalized experimental workflow is visualized.

Core Compound Information

This compound is a naturally occurring A-ring seco-oleanane triterpenoid.[1] It was first identified and isolated from the roots of Ligularia intermedia, a plant species belonging to the Asteraceae family.[1] The "seco" designation in its name indicates that one of the carbon-carbon bonds in the A-ring of the parent oleanane structure has been cleaved, resulting in a more flexible and structurally distinct molecule.[2]

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 182249-69-0 |

| Molecular Formula | C30H48O5[3] |

| Molecular Weight | 488.70 g/mol [4] |

| Appearance | Powder[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] |

| Storage Conditions | Desiccate at -20°C[1] |

Experimental Protocols

Isolation and Purification

The isolation of this compound from its natural source, the roots of Ligularia intermedia, was first described in a 1997 publication in Planta Medica.[1] While the complete detailed protocol from the original paper is not fully accessible, a standard phytochemical isolation procedure for such a compound can be outlined.

General Protocol:

-

Plant Material Preparation: The roots of Ligularia intermedia are collected, dried, and ground into a fine powder to maximize the surface area for extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature or with gentle heating. This process yields a crude extract containing a mixture of phytochemicals.

-

Solvent-Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). This step separates compounds based on their polarity, with triterpenoids typically concentrating in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to multiple rounds of column chromatography over silica gel, using a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate the components.

-

Fine Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) or preparative TLC to yield the pure this compound.

-

Structural Elucidation: The definitive structure of the isolated compound is confirmed through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).[1]

Spectroscopic Data Summary

The structural identity of this compound has been confirmed by spectroscopic methods. While the detailed spectral data is found within the primary literature, commercial suppliers of this compound also verify its structure using NMR.[1]

| Spectroscopic Method | Purpose |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. |

| ¹H NMR | Provides information on the number and types of protons and their neighboring atoms. |

| ¹³C NMR | Provides information on the number and types of carbon atoms in the molecule. |

| 2D-NMR (e.g., COSY, HMBC, HSQC) | Establishes the connectivity between atoms to elucidate the complete molecular structure. |

Biological Activity and Therapeutic Potential

As of the latest available research, there have been no specific studies published on the biological activities of this compound. However, the broader classes of compounds to which it belongs—extracts from the Ligularia genus and seco-oleanane triterpenoids—have demonstrated a range of pharmacological effects. This suggests potential avenues of investigation for the title compound.

Known Activities of Ligularia Species

Extracts from various species of the Ligularia genus are known to possess several biological activities, which are summarized in the table below.

| Biological Activity | Observed Effects | Relevant Species |

| Anti-inflammatory | Suppression of nitric oxide (NO), iNOS, and COX-2 in macrophages.[5] | Ligularia fischeri[5] |

| Antioxidant | Demonstrated radical scavenging activity.[5] | Ligularia fischeri[5] |

| Antimicrobial | Activity against various bacteria, including E. coli and S. aureus.[6][7] | Ligularia macrophylla[6][7] |

Known Activities of Seco-Oleanane Triterpenoids

The seco-oleanane structural motif is found in a number of biologically active compounds. Research into this class of triterpenoids has revealed activities such as:

-

Immunomodulatory Effects: Certain 2,3-seco-oleanane derivatives have been shown to stimulate humoral immunity and influence hematopoiesis.[8]

Given this context, this compound represents a promising candidate for screening for anti-inflammatory, antimicrobial, and immunomodulatory activities.

Signaling Pathways

Currently, there is no published information on the cellular signaling pathways that may be modulated by this compound. Elucidation of its biological activities will be a prerequisite for investigating its mechanism of action at the molecular level.

Visualizations

Generalized Isolation Workflow

The following diagram provides a visual representation of the general experimental workflow for the isolation of this compound from its natural source.

Caption: A flowchart of the isolation and purification process.

Future Directions and Conclusion

This compound is a well-characterized natural product from a phytochemical perspective. However, its biological profile remains a complete unknown. This presents a clear and compelling opportunity for researchers in pharmacology and drug discovery. Future research should prioritize the screening of this compound in a variety of biological assays, particularly those focused on inflammation, microbial infection, and immune response, based on the activities of its parent plant and structural analogs. The unique seco-oleanane scaffold of this molecule makes it an intriguing subject for further study, which could lead to the discovery of novel therapeutic applications.

References

- 1. This compound | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. This compound | C30H48O5 | CID 53322486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Biologically Active Terpenoids Ligularia Macrophylla (Ledeb.) DC. аnd Technology of New Drug Substance | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 8. [The immunotropic activity of lupane and oleanane 2,3-seco-triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seco-triterpenoid, 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid. While specific experimental data on this particular molecule is limited in publicly accessible literature, this document compiles its known chemical properties and contextualizes its potential biological activities based on studies of structurally related seco- and oleanane-type triterpenoids. This guide also presents detailed experimental protocols for assays commonly used to evaluate the bioactivity of such compounds and visualizes potential signaling pathways through which they may exert their effects.

Chemical Identity and Properties

This compound is a naturally occurring pentacyclic triterpenoid.[1] Its structure is derived from the oleanane skeleton with a cleavage of the A-ring between carbons 3 and 4.

IUPAC Name: (1R,2R,4aR,4bS,6aS,10aS,12aR)-1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 182249-69-0 | [1] |

| Molecular Formula | C30H48O5 | [1] |

| Molecular Weight | 488.70 g/mol | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Melting Point | >250℃ | |

| Natural Source | Roots of Ligularia intermedia | [1][2][3] |

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not extensively documented in available literature. However, based on the known activities of other seco-triterpenoids and oleanolic acid derivatives, it is plausible that this compound exhibits anti-inflammatory and cytotoxic properties.

Cytotoxic Activity

A related compound, 3,4-seco-olean-18-ene-3,28-dioic acid, has been identified as having cytotoxic activity.[4] Furthermore, synthetic oleanane triterpenoids have demonstrated potent antiproliferative activity against various cancer cell lines. This suggests that this compound could be a candidate for anticancer research.

Anti-inflammatory Activity

Synthetic oleanane triterpenoids have been shown to be potent anti-inflammatory agents by suppressing the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] This activity is often mediated through the inhibition of inflammatory signaling pathways.

Postulated Signaling Pathways

Based on the activities of related seco-triterpenoids, two key signaling pathways are of particular interest for this compound:

-

PI3K/AKT/FoxO1 Signaling Pathway: This pathway is crucial in regulating cell proliferation, survival, and apoptosis. Inhibition of this pathway by triterpenoids can lead to the induction of apoptosis in cancer cells.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in cellular responses to a variety of stimuli and regulates processes such as inflammation, cell differentiation, and apoptosis.[6][7]

Caption: Postulated inhibition of the PI3K/AKT pathway by the title compound.

Caption: Postulated modulation of the MAPK pathway by the title compound.

Experimental Protocols

While the original publication by Ma et al. (1997) describes the isolation of this compound, the detailed protocol is not available in the abstract.[2][3] The following are generalized protocols for the isolation of similar compounds and for assessing their cytotoxic activity.

General Isolation Protocol for Seco-Triterpenoids from Plant Material

This protocol is a generalized procedure and would require optimization for the specific compound and plant source.

Caption: Generalized workflow for the isolation of seco-triterpenoids.

-

Extraction: The air-dried and powdered plant material is extracted exhaustively with a suitable solvent (e.g., 95% ethanol or methanol) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The biologically active fraction (often the ethyl acetate fraction for triterpenoids) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components into different fractions.

-

Purification: The fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.[2]

Cytotoxicity Assays

The following are standard protocols to assess the cytotoxic activity of compounds against cancer cell lines.

This colorimetric assay measures cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

This assay is based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay.

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the cells with SRB solution.

-

Washing: Wash with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 515 nm.

Conclusion

This compound represents an interesting natural product with potential for further investigation in drug discovery, particularly in the areas of oncology and anti-inflammatory research. While direct biological data for this compound is sparse, the information available for related seco-triterpenoids provides a strong rationale for its evaluation. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for researchers to begin exploring the therapeutic potential of this molecule. Further studies are warranted to isolate this compound in larger quantities, confirm its biological activities through in vitro and in vivo models, and elucidate its precise mechanisms of action.

References

- 1. This compound | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. A-seco-oleane-type triterpene acids from Ligularia intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Cytotoxic activity of moronic acid and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide on 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural product 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a seco-oleanane-type triterpenoid. The compound was first isolated from the roots of Ligularia intermedia. This document consolidates the available chemical and physical properties, and outlines the methodologies for its discovery. Due to the limited publicly available research, this guide also highlights the current gaps in knowledge regarding its biological activities and synthesis, offering a roadmap for future investigation.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid belonging to the A-seco-oleanane class.[1] Its discovery was first reported in a 1997 publication in the journal Planta Medica, where it was isolated from the roots of the plant Ligularia intermedia.[1] The structure of this compound was elucidated through spectroscopic methods and chemical transformations.[1] Seco-triterpenoids are a class of natural products that are characterized by the cleavage of a carbon-carbon bond in one of the rings of the parent triterpene skeleton. This structural modification can lead to unique biological activities, making them interesting candidates for drug discovery and development.

While the initial discovery of this compound laid the groundwork for understanding its chemical nature, there has been a notable lack of subsequent research into its pharmacological properties and potential therapeutic applications. This guide aims to summarize the foundational knowledge of this compound and to encourage further exploration into its biological potential.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that some sources provide conflicting information regarding the molecular formula.

| Property | Value | Source |

| CAS Number | 182249-69-0 | [1] |

| Molecular Formula | C30H48O5 | ChemWhat |

| C30H48O4 | PubChemLite | |

| Molecular Weight | 488.7 g/mol (for C30H48O5) | |

| 472.7 g/mol (for C30H48O4) | ||

| Class | A-seco-oleanane-type triterpene acid | [1] |

| Natural Source | Roots of Ligularia intermedia | [1] |

| Appearance | Not reported | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Discovery and Isolation

The discovery of this compound was a result of phytochemical investigation of the roots of Ligularia intermedia.

Experimental Protocol: Isolation and Purification

Note: The detailed experimental protocol for the isolation and purification of this compound is contained within the primary scientific publication (Ma B, Shi YP, Jia ZJ. A-seco-oleane-type triterpene acids from Ligularia intermedia. Planta Med. 1997 Dec;63(6):573-4), which is not publicly available in its full text. The following is a generalized workflow based on standard practices in natural product chemistry.

The isolation of triterpenoids from plant material typically involves the following steps:

-

Plant Material Collection and Preparation: The roots of Ligularia intermedia were collected, dried, and powdered.

-

Extraction: The powdered plant material was likely extracted with a series of solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol, to separate compounds based on their solubility.

-

Fractionation: The crude extract would then be subjected to column chromatography over silica gel or other stationary phases to separate the mixture into fractions of decreasing complexity.

-

Purification: The fractions containing the target compound would be further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.

Experimental Workflow

References

Unveiling the Phytochemical Landscape of Ligularia intermedia: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known chemical constituents of Ligularia intermedia, a plant species belonging to the Asteraceae family. This document is intended for researchers, scientists, and drug development professionals interested in the rich phytochemistry of the Ligularia genus. The information presented herein is based on a thorough review of the available scientific literature.

Core Chemical Constituents of Ligularia intermedia

Ligularia intermedia is a source of a variety of natural products, with sesquiterpenoids, particularly those of the eremophilane type, being the most prominently reported class of compounds. Other constituents, including sterols and phenolic compounds, have also been identified.

Eremophilane Sesquiterpenoids

Eremophilane sesquiterpenoids are a major class of secondary metabolites found in Ligularia intermedia. These compounds are characterized by a bicyclic carbon skeleton and exhibit a wide range of structural diversity.

Table 1: Eremophilane Sesquiterpenoids Isolated from Ligularia intermedia

| Compound Name | Molecular Formula | Reference |

| 8α-hydroxy-6β-methoxy-1-oxoeremophila-7(11),9(10)-diene-12,8-olide | C₁₆H₁₈O₅ | [1] |

| (3aR,4R,5S,7S,7aS)-2-acetyl-7,7a-dihydroxy-3a,4-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-inden-5-yl acetate | C₁₇H₂₄O₅ | [2] |

| 10β-hydroxy-eremophil-7(11)-en-12,8α-olide | C₁₅H₂₂O₃ | [2] |

| Petasin | C₂₀H₂₈O₃ | [3] |

Note: Quantitative data on the concentrations and yields of these compounds from Ligularia intermedia are not currently available in the published literature.

Other Identified Chemical Constituents

In addition to eremophilane sesquiterpenoids, several other compounds have been isolated and identified from the roots of Ligularia intermedia.

Table 2: Other Chemical Constituents Isolated from Ligularia intermedia

| Compound Name | Compound Class | Molecular Formula | Reference |

| Caffeic acid | Phenylpropanoid | C₉H₈O₄ | [3] |

| Heptacosanol | Fatty Alcohol | C₂₇H₅₆O | [3] |

| β-Sitosterol | Phytosterol | C₂₉H₅₀O | [2][3] |

| β-Daucosterol | Sterol Glycoside | C₃₅H₆₀O₆ | [2][3] |

Note: Quantitative data on the concentrations and yields of these compounds from Ligularia intermedia are not currently available in the published literature.

Pyrrolizidine Alkaloids (PAs)

While no specific pyrrolizidine alkaloids have been definitively isolated and quantified from Ligularia intermedia in the reviewed literature, the Ligularia genus is known to contain hepatotoxic pyrrolizidine alkaloids. The presence and levels of these alkaloids can vary significantly between different species and even within the same species depending on various factors. Given the potential for toxicity, the assessment for the presence of PAs is a critical consideration in the development of any therapeutic agent derived from Ligularia species.

Experimental Protocols: A Generalized Approach

Detailed, step-by-step experimental protocols for the isolation of specific compounds from Ligularia intermedia are not extensively documented in the available literature. However, a general workflow can be inferred from the methodologies reported in several studies.

Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of chemical constituents from Ligularia intermedia.

Methodological Details

-

Extraction: The dried and powdered plant material is typically extracted with an organic solvent such as ethanol or methanol at room temperature.

-

Fractionation: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to yield different fractions.

-

Chromatographic Separation: The fractions are subjected to repeated column chromatography on silica gel and Sephadex LH-20. The mobile phase typically consists of a gradient of solvents like hexane-ethyl acetate or chloroform-methanol.

-

Purification: Final purification of the isolated compounds is often achieved using preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.

Potential Signaling Pathways of Ligularia intermedia Constituents

While specific studies on the signaling pathways modulated by compounds from Ligularia intermedia are not yet available, the known biological activities of sesquiterpenoids and other natural products suggest potential interactions with key cellular signaling cascades, such as the NF-κB and MAPK pathways. These pathways are critical in regulating inflammation, cell proliferation, and apoptosis, and are often implicated in various diseases, including cancer.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory and immune responses. Many natural products, including sesquiterpenoids, have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.

Conclusion and Future Directions

Ligularia intermedia presents a promising source of bioactive eremophilane sesquiterpenoids and other chemical constituents. While the current body of literature provides a foundational understanding of its phytochemical profile, significant research gaps remain. Future investigations should focus on:

-

Quantitative Analysis: Determining the concentrations and yields of the identified compounds in various parts of the plant.

-

Comprehensive Phytochemical Profiling: Utilizing advanced analytical techniques to identify novel and trace constituents.

-

Pharmacological Studies: Elucidating the specific biological activities and mechanisms of action of the isolated compounds, including their effects on key signaling pathways.

-

Toxicological Assessment: Evaluating the potential toxicity of extracts and isolated compounds, with a particular focus on the presence of pyrrolizidine alkaloids.

Addressing these research areas will be crucial for unlocking the full therapeutic potential of Ligularia intermedia and its chemical constituents for the development of new and effective drugs.

References

Methodological & Application

"3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" isolation protocol

An In-depth Guide to the Isolation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

This document provides a detailed protocol for the isolation of the triterpenoid this compound, a natural product identified in the roots of Ligularia intermedia.[1][2][3][4][5] This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development who are interested in obtaining this compound for further study.

Introduction

This compound is an A-seco-oleanane type triterpenoid that has been isolated from Ligularia intermedia.[1][2] The elucidation of its structure was accomplished through spectroscopic methods and chemical transformations.[1][2] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest to the scientific community. This document outlines a general procedure for the extraction and purification of this specific triterpenoid acid, based on established methods for isolating similar compounds from plant sources.

Data Presentation

While the primary literature does not provide specific quantitative data on the isolation of this compound, the following table outlines the expected data to be collected during the isolation process.

| Parameter | Expected Outcome/Measurement | Purpose |

| Extraction Yield | Grams of crude extract per kilogram of dried plant material | To determine the efficiency of the initial extraction step. |

| Fractionation Yield | Weight of each fraction after solvent partitioning | To track the distribution of the target compound in different solvent phases. |

| Column Chromatography Fractions | Number and weight of fractions collected | To monitor the separation process. |

| Final Yield | Milligrams of pure compound isolated | To determine the overall efficiency of the isolation protocol. |

| Purity | Percentage purity determined by HPLC or qNMR | To assess the homogeneity of the final product. |

| Spectroscopic Data | 1H NMR, 13C NMR, and Mass Spectrometry data | To confirm the identity and structure of the isolated compound. |

Experimental Protocol

This protocol describes a multi-step process for the isolation of this compound from the roots of Ligularia intermedia.

1. Plant Material Collection and Preparation

-

Collect fresh roots of Ligularia intermedia.

-

Thoroughly wash the roots with water to remove soil and other debris.

-

Air-dry the roots in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Once completely dry, grind the roots into a fine powder using a mechanical grinder.

2. Extraction

-

Macerate the powdered root material with a suitable organic solvent, such as methanol or ethanol, at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Allow the mixture to stand for 24-48 hours with occasional stirring.

-

Filter the extract through cheesecloth or filter paper.

-

Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.

-

Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning

-

Suspend the crude extract in a mixture of water and a non-polar solvent like n-hexane or petroleum ether.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the non-polar layer to remove lipids and other non-polar constituents. Repeat this step multiple times.

-

Subsequently, partition the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.

-

The target compound, being a dioic acid, is expected to be in the more polar fractions (e.g., ethyl acetate or n-butanol).

4. Chromatographic Purification

-

Subject the ethyl acetate or n-butanol fraction to column chromatography over silica gel.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Dissolve the fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system for triterpenoids is a mixture of n-hexane and ethyl acetate, with the polarity being increased by gradually adding more ethyl acetate.

-

Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system.

-

Combine the fractions containing the target compound, as identified by TLC (visualized with a suitable staining reagent like ceric sulfate spray followed by heating).

-

Further purification can be achieved by repeated column chromatography or by using other techniques like Sephadex LH-20 chromatography or preparative High-Performance Liquid Chromatography (HPLC).

5. Characterization

-

The structure of the purified compound should be confirmed using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed structure and stereochemistry.

-

Visualizations

Diagram 1: Isolation Workflow

Caption: Workflow for the isolation of this compound.

Diagram 2: Logical Relationship of Purification Steps

Caption: Logical relationship between the key stages of the isolation and purification process.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation, Structure Elucidition, and Immunosuppressive Activity of Diterpenoids from Ligularia fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.uvic.ca [web.uvic.ca]

- 4. phytojournal.com [phytojournal.com]

- 5. This compound | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

Application Note: Purification of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

Introduction

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring A-ring seco-oleanane triterpenoid isolated from the roots of plants such as Ligularia intermedia.[1][2][3] Triterpenoids represent a large and structurally diverse group of natural products, many of which exhibit significant pharmacological properties. The isolation and purification of specific triterpenoids from complex plant extracts is a critical step in drug discovery and development. It requires a multi-step approach to remove pigments, lipids, and other closely related compounds.

This document outlines a general yet detailed strategy for the purification of this compound, adaptable for researchers in natural product chemistry and drug development. The workflow progresses from initial extraction to final purification, employing modern chromatographic techniques.

Purification Strategy Overview

The purification process is designed as a sequential workflow to gradually enrich the target compound.

-

Extraction: An exhaustive extraction from the dried and powdered plant material (e.g., roots of Ligularia intermedia) using a polar solvent like methanol or ethanol to efficiently extract triterpenoids.

-

Solvent Partitioning: A liquid-liquid partitioning step to remove non-polar impurities such as chlorophyll and lipids, which can interfere with subsequent chromatographic steps.

-

Initial Chromatographic Fractionation: Utilization of macroporous resin or silica gel column chromatography for initial separation of the crude extract into several fractions, enriching the concentration of the target compound.

-

Fine Chromatographic Purification: Employment of advanced and high-resolution techniques such as Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Counter-Current Chromatography (CCC) to isolate the target compound from structurally similar triterpenoids.

-

Final Polishing: Crystallization is used as a final step to achieve high purity.

-

Purity Assessment: Analytical HPLC and spectroscopic methods (NMR, MS) are used throughout the process to monitor the presence of the target compound and to confirm the purity of the final product.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning

-

Preparation: Air-dry the roots of Ligularia intermedia and grind them into a fine powder.

-

Extraction:

-

Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 24 hours.

-

Filter the mixture and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

-

Partitioning:

-

Suspend the crude extract in a 90% methanol-water solution.

-

Perform liquid-liquid partitioning by adding an equal volume of n-hexane.

-

Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

-

Collect the lower aqueous methanol layer. Repeat the hexane wash two more times to thoroughly remove non-polar components like chlorophyll and lipids.

-

Evaporate the solvent from the aqueous methanol layer to yield the degreased extract.

-

Protocol 2: Silica Gel Column Chromatography

This protocol is for the initial fractionation of the degreased extract.

-

Column Preparation: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (100-200 mesh) using a slurry method with the initial mobile phase (e.g., chloroform or a hexane-ethyl acetate mixture).

-

Sample Loading: Dissolve the degreased extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture completely and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. Start with a non-polar solvent and gradually increase the proportion of a more polar solvent. A typical gradient could be Chloroform-Methanol or Hexane-Ethyl Acetate.

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Analysis: Combine fractions that show a similar TLC profile. Analyze the fractions via analytical HPLC or LC-MS to identify those containing the target compound.

Protocol 3: Preparative Reversed-Phase HPLC (Prep-HPLC)

This protocol is for the final purification of the enriched fractions containing this compound.

-

System Preparation: Use a preparative HPLC system equipped with a C18 column. Equilibrate the column with the initial mobile phase conditions.

-

Sample Preparation: Dissolve the enriched fraction in the mobile phase (or a compatible solvent like methanol) and filter it through a 0.45 µm syringe filter.

-

Method Development: Optimize the separation on an analytical scale first. A common mobile phase for triterpenoids is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Purification Run: Inject the sample onto the preparative column and run the optimized gradient method.

-

Fraction Collection: Collect the eluting peaks using a fraction collector triggered by UV absorbance.

-

Post-Run Analysis: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Data Presentation: Chromatographic Conditions

The following tables summarize typical conditions used in the chromatographic purification of triterpenoids, which can be adapted for this compound.

Table 1: Silica Gel Column Chromatography Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel (100-200 mesh) |

| Mobile Phase System 1 | Gradient: Hexane -> Ethyl Acetate (100:0 to 0:100) |

| Mobile Phase System 2 | Gradient: Chloroform -> Methanol (100:0 to 80:20) |

| Detection Method | Thin Layer Chromatography (TLC) with vanillin-sulfuric acid staining |

Table 2: Preparative HPLC Parameters

| Parameter | Description |

| Stationary Phase | C18 silica, 10 µm particle size |

| Column Dimensions | e.g., 250 mm x 21.2 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Example: 50% B to 95% B over 40 minutes |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 210 nm |

Method Selection Logic

Choosing the right chromatographic technique is crucial for successful purification. The following diagram outlines the decision-making process.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring A-ring seco-oleanane-type triterpenoid isolated from Ligularia intermedia.[1] The structural elucidation of such complex natural products is heavily reliant on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for determining the intricate stereochemistry and connectivity of the molecule.

This document provides a comprehensive guide to the NMR spectroscopy of oleanane-type triterpenoids, using oleanolic acid as a well-characterized example to illustrate the expected spectral features and analytical workflow. While the specific experimental NMR data for this compound is not publicly available in the cited literature, the protocols and data presentation provided herein serve as a detailed template for researchers working on the characterization of this and structurally related compounds.

Data Presentation: NMR Spectral Data of Oleanolic Acid

The following tables summarize the ¹H and ¹³C NMR spectral data for oleanolic acid, a structurally related oleanane-type triterpenoid. This data is representative of the types of signals and chemical shifts expected for the core scaffold of this compound, with expected variations in the A-ring due to the seco-cleavage and the presence of the hydroxyl and additional carboxylic acid groups.

Table 1: ¹H NMR Spectral Data of Oleanolic Acid (500 MHz, C₅D₅N) [2]

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 3 | 3.42 | dd | 10.6, 5.5 |

| 12 | 5.48 | t | 3.3 |

| 18 | 3.29 | dd | 13.8, 4.0 |

| 23 | 1.22 | s | |

| 24 | 1.01 | s | |

| 25 | 1.00 | s | |

| 26 | 0.89 | s | |

| 27 | 1.27 | s | |

| 29 | 0.94 | s | |

| 30 | 1.02 | s |

Table 2: ¹³C NMR Spectral Data of Oleanolic Acid (125 MHz, C₅D₅N) [2]

| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |

| 1 | 38.7 | 11 | 25.1 | 21 | 34.5 |

| 2 | 27.4 | 12 | 123.8 | 22 | 34.5 |

| 3 | 79.4 | 13 | 146.1 | 23 | 29.4 |

| 4 | 40.2 | 14 | 43.5 | 24 | 16.8 |

| 5 | 57.1 | 15 | 29.6 | 25 | 17.8 |

| 6 | 18.7 | 16 | 30.0 | 26 | 18.7 |

| 7 | 35.5 | 17 | 47.8 | 27 | 25.0 |

| 8 | 40.6 | 18 | 43.3 | 28 | 181.4 |

| 9 | 49.4 | 19 | 48.0 | 29 | 32.2 |

| 10 | 41.1 | 20 | 32.2 | 30 | 20.1 |

Experimental Protocols

A detailed and systematic approach is crucial for the unambiguous structural elucidation of triterpenoids using NMR spectroscopy. The following protocols are generally applicable for the analysis of this compound and related compounds.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble at a concentration of 5-10 mg in 0.5-0.6 mL. Common solvents for triterpenoids include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), deuterated pyridine (C₅D₅N), and deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts, so consistency is key for comparison with literature data. For acidic compounds like the target molecule, pyridine-d₅ or methanol-d₄ are often good choices.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL).

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

-

NMR Data Acquisition

The following experiments are recommended for a thorough structural analysis. Experiments should be performed on a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

-

¹H NMR (Proton NMR):

-

Purpose: To determine the number and types of protons, their chemical environment, and scalar coupling relationships.

-

Typical Parameters:

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

-

¹³C NMR (Carbon NMR):

-

Purpose: To determine the number and types of carbon atoms (quaternary, CH, CH₂, CH₃).

-

Typical Parameters:

-

Pulse Program: Proton-decoupled (zgpg30 or similar).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has low natural abundance.

-

-

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is most common, where CH and CH₃ signals are positive, and CH₂ signals are negative.

-

Typical Parameters: Run in conjunction with the ¹³C NMR.

-

-

2D COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton scalar couplings (typically through 2-3 bonds), revealing spin systems within the molecule.

-

Typical Parameters:

-

Pulse Program: Standard COSY (cosygpqf or similar).

-

Spectral Width: Same as ¹H NMR in both dimensions.

-

Number of Increments: 256-512 in the indirect dimension.

-

Number of Scans per Increment: 2-8.

-

-

-

2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence):

-

Purpose: To identify one-bond correlations between protons and their directly attached carbons.

-

Typical Parameters:

-

Pulse Program: Standard HSQC (hsqcedetgpsisp2.2 or similar).

-

Spectral Width: ¹H range in the direct dimension, ¹³C range in the indirect dimension.

-

Number of Increments: 256-512 in the indirect dimension.

-

Number of Scans per Increment: 2-8.

-

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting spin systems and identifying quaternary carbons.

-

Typical Parameters:

-

Pulse Program: Standard HMBC (hmbcgplpndqf or similar).

-

Spectral Width: ¹H range in the direct dimension, ¹³C range in the indirect dimension.

-

Number of Increments: 256-512 in the indirect dimension.

-

Number of Scans per Increment: 4-16.

-

-